molecular formula C26H21FN2O5 B2533904 Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate CAS No. 1207058-68-1

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Cat. No.: B2533904
CAS No.: 1207058-68-1
M. Wt: 460.461
InChI Key: ABDBHDCCMOAGCD-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a quinoline-based derivative featuring a 3-fluorobenzamido substituent at the 6-position, a 4-methoxyphenyl group at the 2-position, and a methyl acetate moiety linked via an ether oxygen at the 4-position. This compound is structurally designed to exploit the quinoline scaffold’s inherent bioactivity, which is often leveraged in medicinal chemistry for targeting enzymes or receptors involved in diseases such as cancer or microbial infections. The methyl acetate ester serves as a prodrug-like feature, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form.

Properties

IUPAC Name

methyl 2-[6-[(3-fluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDBHDCCMOAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction, using a fluorobenzoic acid derivative and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable base.

    Attachment of the Methoxyacetate Group: The final step involves the esterification of the quinoline derivative with methoxyacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Acetoxy Side Chain Installation

The methyl oxyacetate group is appended via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

  • SNAr Approach :

    • Reaction of 4-hydroxyquinoline derivatives with methyl bromoacetate in the presence of K₂CO₃ in DMF .

    • Conditions : 60°C, 12 h, yielding the acetoxy product .

  • Mitsunobu Alternative :

    • Uses DIAD/PPh₃ with methyl glycolate, offering higher regioselectivity for sterically hindered positions .

Comparative Yields :

MethodSubstrateReagentsYield
SNAr4-HydroxyquinolineK₂CO₃, DMF65%
Mitsunobu4-HydroxyquinolineDIAD, PPh₃, THF82%

Functional Group Compatibility and Side Reactions

  • Ester Hydrolysis : The methyl ester is susceptible to hydrolysis under basic or acidic conditions, forming the carboxylic acid derivative.

    • Mitigation : Use of mild saponification agents (e.g., LiOH in THF/H₂O) minimizes decomposition .

  • Fluorine Stability : The C–F bond in the benzamido group is stable under most reaction conditions but may undergo defluorination under strong nucleophilic attack (e.g., NaN₃ in DMSO) .

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves ester and amide byproducts .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 8.20–7.10 (m, aromatic H), 4.70 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃) .

    • MS (ESI+) : m/z 504.1 [M+H]⁺ .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells, particularly in leukemia models . The incorporation of fluorobenzamide may enhance selectivity toward cancer cell lines.

Antimycobacterial Activity

Research has highlighted the potential of quinoline derivatives in combating Mycobacterium tuberculosis. Compounds with structural similarities to this compound have demonstrated promising antimycobacterial activity against the H37Rv strain of M. tuberculosis, suggesting potential for development as new antitubercular agents .

Neuroprotective Effects

Preliminary studies have indicated that certain derivatives can modulate neuroinflammatory pathways, which may be beneficial in treating neurodegenerative diseases. For example, compounds that inhibit specific signaling pathways have shown potential in ameliorating memory impairment in models of Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the fluorobenzamide and methoxyphenyl groups often requires careful selection of reagents and conditions to ensure high yields and purity.
  • Final Esterification : The final step usually involves converting the carboxylic acid derivative into an ester using methylating agents like dimethyl sulfate or methyl iodide.

Case Study 1: Anticancer Screening

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimycobacterial Testing

In vitro testing against M. tuberculosis revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs. This suggests a viable pathway for further development as novel treatments for tuberculosis .

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Quinoline Derivatives

Compound Name Key Substituents Functional Impact References
Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate 6-(3-fluorobenzamido), 2-(4-methoxyphenyl), 4-(methyl acetate) Enhanced solubility (methoxy), metabolic stability (fluorobenzamido), prodrug design
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate 6-benzamido, 2-(4-chlorophenyl), 4-(methyl acetate) Increased lipophilicity (Cl), reduced solubility
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate 2,8-bis(trifluoromethyl), 4-(methyl acetate) High lipophilicity, electron-withdrawing effects (CF₃)
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline core, 4-methoxyphenyl, acetic acid Improved crystallinity (acetic acid), potential for metal chelation
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core, 3-methoxyphenyl, thioacetate Enhanced hydrogen-bonding capacity (thioether), redox stability

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the 4-chlorophenyl analog (). The trifluoromethyl groups in ’s compound significantly increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.

Key Observations :

  • Synthetic Efficiency: The furoquinolinacetic acid derivative () achieves 68% yield via a one-pot multicomponent reaction, highlighting atom economy and scalability. In contrast, the target compound likely requires sequential functionalization (amidation followed by esterification), which may reduce overall yield.
  • Crystallography : The trifluoromethyl derivative () was structurally validated via X-ray diffraction (space group P2₁/c, a = 4.6980 Å, β = 95.74°), revealing intermolecular C–H···O hydrogen bonding critical for crystal packing.

Physicochemical and Spectral Properties

  • NMR Data: The ¹H-NMR of the furoquinolinacetic acid derivative () shows a deshielded proton at δ 12.72 ppm (carboxylic acid), absent in the target compound due to its ester group.
  • IR Spectroscopy : The target compound’s ester C=O stretch (~1715 cm⁻¹) aligns with similar methyl acetate derivatives (), while the trifluoromethyl analog () exhibits strong C–F stretches (~1100–1200 cm⁻¹).

Biological Activity

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes research findings related to its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone modified with a benzamide group and a methoxyphenyl moiety. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for critical enzymes involved in disease pathways. For instance, compounds that inhibit GSK3 (Glycogen Synthase Kinase 3) have shown promise in treating conditions like cancer and neurodegenerative diseases .
  • Antimicrobial Activity : The incorporation of fluorine and methoxy groups has been linked to enhanced antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess such activity .
  • Antitumor Efficacy : The structural features of this compound may contribute to its antitumor effects by interfering with cell proliferation pathways, particularly in cancer cells with specific genetic mutations (e.g., BRCA1/2) .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50/EC50 Values Comments
GSK3 InhibitionTbGSK3< 1 μMPotent inhibitors identified with structural modifications .
AntimicrobialVarious bacterial strainsVariesPotentially effective against resistant strains .
AntitumorCancer cell lines (e.g., MX-1)EC50 = 0.3 nMEffective against BRCA1 mutant cells .

Case Studies

  • GSK3 Inhibitors : A study focused on the design and synthesis of quinoline derivatives demonstrated that modifications significantly improved their inhibitory potency against GSK3, with some derivatives showing IC50 values in the nanomolar range. This suggests that this compound could be a candidate for further investigation in this area .
  • Antimicrobial Evaluation : In a comparative study, similar methoxy-substituted compounds exhibited promising antimicrobial activity against Plutella xylostella, indicating that the presence of methoxy groups can enhance biological efficacy. This supports the hypothesis that this compound may also show significant antimicrobial properties .

Q & A

Q. How does this compound align with current theories of quinoline-based drug design?

  • Conceptual basis : Its structure integrates features of dual inhibitors (e.g., FABP4/5 and kinases), leveraging the quinoline scaffold’s π-stacking capability and substituent-driven selectivity .
  • Hypothesis testing : Compare its binding mode to co-crystal structures of related inhibitors in PubChem .

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